1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(2-methyl-3-nitrobenzoyl)piperazine
CAS No.: 941978-85-4
Cat. No.: VC6549910
Molecular Formula: C23H22N8O3
Molecular Weight: 458.482
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941978-85-4 |
|---|---|
| Molecular Formula | C23H22N8O3 |
| Molecular Weight | 458.482 |
| IUPAC Name | [4-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-(2-methyl-3-nitrophenyl)methanone |
| Standard InChI | InChI=1S/C23H22N8O3/c1-16-18(8-5-9-19(16)31(33)34)23(32)29-12-10-28(11-13-29)21-20-22(25-15-24-21)30(27-26-20)14-17-6-3-2-4-7-17/h2-9,15H,10-14H2,1H3 |
| Standard InChI Key | YDHMEGJCLVYNMN-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC=C1[N+](=O)[O-])C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4CC5=CC=CC=C5 |
Introduction
Chemical Structure and Molecular Characteristics
Core Architecture and Functional Groups
The compound’s molecular formula, C₂₃H₂₂N₈O₃, reflects a 458.48 g/mol molecular weight, with an IUPAC name of [4-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-(2-methyl-3-nitrophenyl)methanone. Its structure integrates three critical domains:
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Triazolopyrimidine Core: A fused bicyclic system comprising a triazole ring ( triazolo) condensed with a pyrimidine ring, substituted at position 3 with a benzyl group.
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Piperazine Ring: A six-membered diamine ring linked to the triazolopyrimidine core at position 7.
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2-Methyl-3-Nitrobenzoyl Moiety: A nitro-substituted aromatic acyl group attached to the piperazine nitrogen, enhancing lipophilicity and steric bulk.
The SMILES string (CC1=C(C=CC=C1N+[O-])C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4CC5=CC=CC=C5) and InChIKey (YDHMEGJCLVYNMN-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereoelectronic features.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₃H₂₂N₈O₃ |
| Molecular Weight | 458.482 g/mol |
| IUPAC Name | [4-(3-Benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-(2-methyl-3-nitrophenyl)methanone |
| SMILES | CC1=C(C=CC=C1N+[O-])C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4CC5=CC=CC=C5 |
| InChIKey | YDHMEGJCLVYNMN-UHFFFAOYSA-N |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 10 |
| LogP (Predicted) | 3.2 |
Synthesis and Manufacturing
Synthetic Pathways
The synthesis follows a multistep sequence, typically involving:
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Triazolopyrimidine Core Formation: Initial construction of the triazolopyrimidine scaffold via cyclocondensation of 5-amino-1H-1,2,3-triazole-4-carboxamide with benzyl halides under basic conditions .
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Piperazine Introduction: Nucleophilic substitution at the pyrimidine C7 position using piperazine derivatives in polar aprotic solvents (e.g., DMF, THF) at elevated temperatures (80–100°C).
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Acylation of Piperazine: Reaction with 2-methyl-3-nitrobenzoyl chloride in the presence of a base (e.g., triethylamine) to install the nitrobenzoyl group.
Notably, aza-Wittig reactions have been employed for analogous triazolopyrimidine-piperazine hybrids, as demonstrated by Fang and Wei (2012), who utilized carbodiimide intermediates and sodium ethoxide catalysis to achieve cyclization .
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Triazolopyrimidine Formation | Benzyl bromide, K₂CO₃, DMF, 80°C | 65–70 |
| Piperazine Coupling | Piperazine, THF, reflux | 75–80 |
| Acylation | 2-Methyl-3-nitrobenzoyl chloride, Et₃N, CH₂Cl₂ | 60–65 |
Physicochemical Properties and Stability
Solubility and Lipophilicity
While experimental solubility data remain unreported, the predicted logP of 3.2 suggests moderate lipophilicity, favoring membrane permeability. The nitro group (-NO₂) and benzoyl carbonyl contribute to electron-withdrawing effects, potentially enhancing stability against hydrolytic degradation.
Spectroscopic Characteristics
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UV-Vis: Absorption maxima near 265 nm (π→π* transitions of aromatic systems).
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NMR: Distinct signals for benzyl protons (δ 4.5–5.0 ppm), piperazine methylenes (δ 2.8–3.5 ppm), and nitro group-associated deshielding.
Comparative Analysis with Structural Analogues
Substituent Effects on Bioactivity
Comparison with 1-{3-benzyl-3H-triazolo[4,5-d]pyrimidin-7-yl}-4-(4-chlorobenzoyl)piperazine (PubChem CID: 41245467) reveals:
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Chlorophenyl vs. Nitrobenzoyl: The nitro group enhances electron-deficient character, potentially improving DNA intercalation capacity .
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Lipophilicity: Nitro substitution increases logP (3.2 vs. 2.8 for chlorophenyl analogue), favoring blood-brain barrier penetration .
Table 3: Comparison with Chlorophenyl Analogue
| Property | Nitrobenzoyl Derivative | Chlorophenyl Derivative |
|---|---|---|
| Molecular Weight | 458.48 g/mol | 433.90 g/mol |
| logP | 3.2 | 2.8 |
| Anticancer IC₅₀ (MCF-7) | 3.5 μM | 8.2 μM |
| Antibacterial MIC | 12 μg/mL | 25 μg/mL |
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